2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
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Overview
Description
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazole ring, a sulfonamide group, and an acetamide moiety, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the intermediate with 3-(methylthio)aniline using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic medium.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Iron powder, tin(II) chloride.
Substitution Reagents: Nitric acid for nitration, bromine for bromination.
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group.
Amines: From reduction of nitro groups.
Halogenated Derivatives: From halogenation of aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. The presence of the sulfonamide group suggests possible antibacterial or antifungal properties, while the thiazole ring is often found in bioactive molecules.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide depends on its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetic acid: Similar structure but with an acetic acid moiety instead of the acetamide group.
4-methyl-N-(3-(methylthio)phenyl)benzenesulfonamide: Lacks the thiazole ring, simplifying its structure.
Uniqueness
2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is unique due to the combination of the thiazole ring, sulfonamide group, and acetamide moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S3/c1-13-6-8-17(9-7-13)28(24,25)22-19-21-15(12-27-19)11-18(23)20-14-4-3-5-16(10-14)26-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUMGUIPIPZMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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